Epirubicin hydrochloride

Descripción general

Descripción

El hidrocloruro de epirrubicina es un fármaco antraciclínico utilizado principalmente en quimioterapia. Es un derivado de la doxorrubicina y es conocido por su eficacia en el tratamiento de varios tipos de cáncer, incluido el cáncer de mama, el cáncer de ovario, el cáncer gástrico, el cáncer de pulmón y los linfomas . El hidrocloruro de epirrubicina funciona intercalando hebras de ADN, lo que inhibe la síntesis de ADN y ARN, e induce la muerte celular a través de la generación de radicales libres .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El hidrocloruro de epirrubicina se sintetiza mediante un enfoque semisintético. El proceso implica la modificación de la doxorrubicina, donde el grupo hidroxilo en el carbono 4' del residuo de azúcar se epimeriza . El método de preparación del hidrocloruro de epirrubicina para inyección implica preparar una solución acuosa de hidrocloruro de epirrubicina, ajustar el pH a 3.2-4.5 utilizando un regulador de pH ácido y calentar la solución a 40-80 °C durante 30-120 minutos .

Métodos de Producción Industrial

La producción industrial del hidrocloruro de epirrubicina implica procesos de síntesis y purificación a gran escala. La solución acuosa de hidrocloruro de epirrubicina se esteriliza, filtra, llena en viales y liofiliza para obtener el producto final . La calidad del producto se asegura manteniendo los niveles de impureza por debajo de los límites especificados.

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de epirrubicina sufre varias reacciones químicas, que incluyen:

Oxidación: La epirrubicina se puede oxidar para formar epirrubicinol, un metabolito menos activo.

Reducción: El grupo quinona en la epirrubicina se puede reducir, afectando su actividad citotóxica.

Sustitución: La epirrubicina puede sufrir reacciones de sustitución, particularmente en el grupo amino.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones del hidrocloruro de epirrubicina incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio . Las reacciones normalmente ocurren en condiciones suaves para evitar la degradación del compuesto.

Productos Principales Formados

Los principales productos formados a partir de las reacciones del hidrocloruro de epirrubicina incluyen epirrubicinol y otros productos de degradación que resultan de las reacciones de oxidación y reducción .

Aplicaciones Científicas De Investigación

Clinical Applications

Epirubicin hydrochloride is utilized for the treatment of several cancer types. The following table summarizes its primary applications:

| Cancer Type | Application |

|---|---|

| Breast Cancer | Used post-surgery, especially in patients with lymph node involvement; often combined with other agents. |

| Lung Cancer | Effective in both small cell and non-small cell lung cancer treatments. |

| Ovarian Cancer | Recommended for advanced stages and metastatic cases. |

| Gastric Carcinoma | Used in both metastatic and unresectable cases. |

| Bladder Cancer | Administered intravesically for transitional cell carcinoma and prophylaxis against recurrence. |

| Lymphomas | Applied in various forms of lymphoma, including Hodgkin's and non-Hodgkin's lymphoma. |

This compound is often part of combination therapy regimens, enhancing efficacy while potentially reducing individual drug dosages to mitigate side effects .

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound across different cancer types:

- Study on Breast Cancer : A multicenter trial assessed epirubicin combined with cyclophosphamide and fluorouracil (CEF-120 regimen) for patients with axillary-node positive breast cancer. Results indicated a significant improvement in disease-free survival rates at three years (0.27%) and five years (0.46%) compared to traditional regimens .

- Combination Therapy Research : A study evaluating the FEC-100 regimen (fluorouracil, epirubicin, cyclophosphamide) showed enhanced response rates in patients with advanced breast cancer, leading to regulatory approval for broader use in clinical settings .

- Intravesical Administration Study : Research demonstrated that intravesical administration of epirubicin significantly reduced recurrence rates in superficial bladder carcinoma following transurethral resection .

Liposomal Formulations

Recent advancements have explored liposomal formulations of this compound to enhance delivery efficacy while reducing systemic toxicity. Liposomes provide a protective environment for the drug, allowing for targeted delivery to tumor sites and minimizing exposure to healthy tissues . This approach has shown promise in overcoming multidrug resistance and improving therapeutic outcomes.

Adverse Effects and Management

While effective, this compound is associated with several adverse effects, including cardiotoxicity, myelosuppression, and phlebitis . Management strategies include:

- Cardiotoxicity Monitoring : Regular cardiovascular assessments are recommended due to the risk of heart damage.

- Supportive Care : Use of granulocyte colony-stimulating factors can mitigate myelosuppression effects.

- Intravenous Administration Protocols : Careful administration techniques are essential to prevent extravasation and phlebitis.

Mecanismo De Acción

El hidrocloruro de epirrubicina ejerce sus efectos intercalando hebras de ADN, lo que inhibe la síntesis de ADN y ARN . Esta intercalación da como resultado la formación de complejos que impiden la religación de las hebras de ADN por la topoisomerasa II, lo que lleva a la ruptura del ADN y la muerte celular . Además, la epirrubicina genera radicales libres que causan un daño adicional al ADN y los componentes celulares . Los principales objetivos moleculares de la epirrubicina incluyen el ADN y la topoisomerasa II .

Comparación Con Compuestos Similares

El hidrocloruro de epirrubicina es similar a otras antraciclinas como la doxorrubicina, la daunorrubicina y la idarrubicina . Tiene una orientación espacial diferente del grupo hidroxilo en el carbono 4' del residuo de azúcar, lo que explica su eliminación más rápida y su menor toxicidad en comparación con la doxorrubicina . Esta característica única hace que el hidrocloruro de epirrubicina sea una opción preferida en ciertos regímenes de quimioterapia .

Lista de Compuestos Similares

- Doxorrubicina

- Daunorrubicina

- Idarrubicina

- Mitoxantrona

El hidrocloruro de epirrubicina destaca por su perfil farmacocinético favorable y su menor cardiotoxicidad en comparación con otras antraciclinas .

Propiedades

Número CAS |

56390-09-1 |

|---|---|

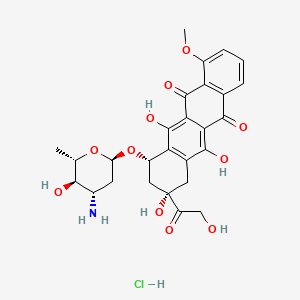

Fórmula molecular |

C27H30ClNO11 |

Peso molecular |

580.0 g/mol |

Nombre IUPAC |

(7S,9S)-7-[(2R,4R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13-,15+,17+,22+,27+;/m1./s1 |

Clave InChI |

MWWSFMDVAYGXBV-DPZLWMTJSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

SMILES isomérico |

CC1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

SMILES canónico |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

Apariencia |

red solid powder |

melting_point |

399 to 401 °F (Decomposes) (NTP, 1992) |

Key on ui other cas no. |

56390-09-1 25316-40-9 |

Descripción física |

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) |

Pictogramas |

Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

56420-45-2 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.